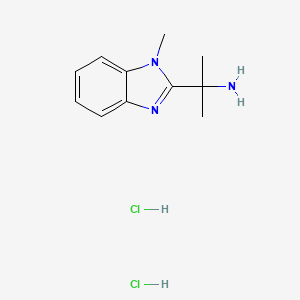
4-bromo-1-(2-methoxyethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-(2-methoxyethyl)-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a bromine atom at the 4-position and a methoxyethyl group at the 1-position makes this compound unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-methoxyethyl)-1H-imidazole can be achieved through several methods. One common approach involves the bromination of 1-(2-methoxyethyl)-1H-imidazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-1-(2-methoxyethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include 4-azido-1-(2-methoxyethyl)-1H-imidazole, 4-thio-1-(2-methoxyethyl)-1H-imidazole, and 4-methoxy-1-(2-methoxyethyl)-1H-imidazole.
Oxidation Reactions: Products include 1-(2-methoxyethyl)-4-imidazolecarboxaldehyde and 1-(2-methoxyethyl)-4-imidazolecarboxylic acid.
Reduction Reactions: Products include 1-(2-methoxyethyl)-1,2-dihydro-1H-imidazole.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-(2-methoxyethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-bromo-1-(2-methoxyethyl)-1H-imidazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and methoxyethyl group can interact with specific amino acid residues in the enzyme, leading to inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
- 4-bromo-1-(2-methoxyethyl)-1H-indole
- 4-bromo-1-(2-methoxyethyl)-1H-pyrrole
Uniqueness
4-bromo-1-(2-methoxyethyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring. The presence of both a bromine atom and a methoxyethyl group provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H9BrN2O |
|---|---|
Molekulargewicht |
205.05 g/mol |
IUPAC-Name |
4-bromo-1-(2-methoxyethyl)imidazole |
InChI |
InChI=1S/C6H9BrN2O/c1-10-3-2-9-4-6(7)8-5-9/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
SGAFXNFIESLYMA-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=C(N=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride](/img/structure/B13553776.png)
![2-[(4-Ethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13553778.png)
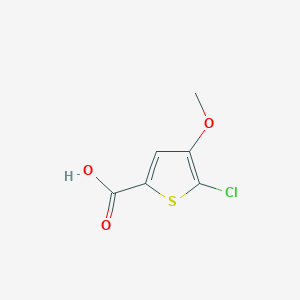
![3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B13553791.png)
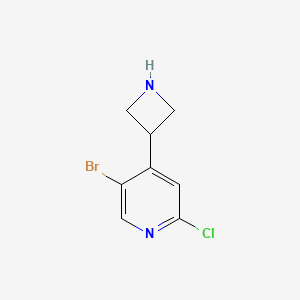
![Methyl({[4-(methylsulfanyl)phenyl]methyl})aminehydrochloride](/img/structure/B13553801.png)
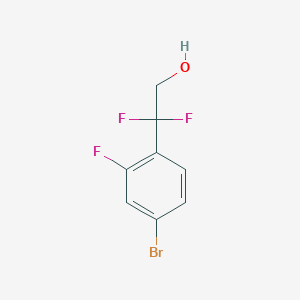
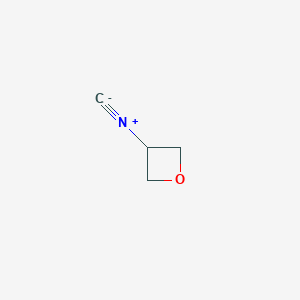
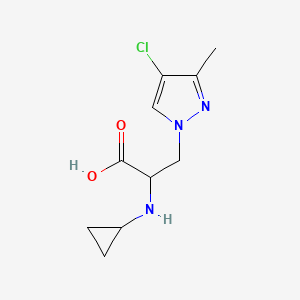
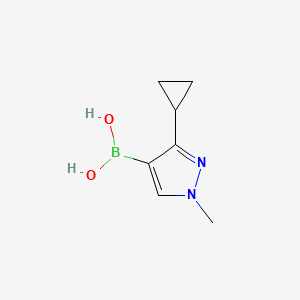
![2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B13553839.png)

![Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate](/img/structure/B13553861.png)
